tert-Butyl 4-carbamoylbenzylcarbamate

CAS No.: 871721-44-7

Cat. No.: VC3265889

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871721-44-7 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate |

| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) |

| Standard InChI Key | PMINPRFNLNPWDV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N |

Introduction

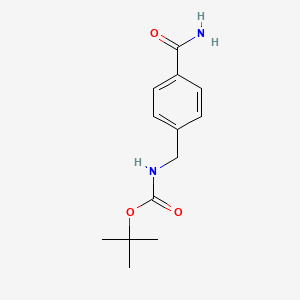

Chemical Identity and Structural Characteristics

tert-Butyl 4-carbamoylbenzylcarbamate is a precisely defined organic compound with established chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.

Basic Chemical Identifiers

The compound is characterized by several standard identifiers as outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 871721-44-7 |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate |

| PubChem Compound ID | 47120018 |

These identifiers provide the foundational reference points for researchers working with this compound in laboratory and computational settings.

Structural Features and Representation

The molecular structure of tert-Butyl 4-carbamoylbenzylcarbamate includes several key functional groups that determine its chemical behavior:

-

A central benzene ring providing structural rigidity

-

A carbamoyl group (-C(=O)NH₂) at the para position

-

A tert-butoxycarbonylamino (Boc-protected amino) group attached via a methylene linker

The compound can be represented through various structural notations:

| Notation Type | Representation |

|---|---|

| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) |

| Standard InChIKey | PMINPRFNLNPWDV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N |

These structural representations highlight the compound's distinctive functional arrangement, which contributes to its potential utility in pharmaceutical research applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl 4-carbamoylbenzylcarbamate is essential for evaluating its suitability for various research applications and synthetic protocols.

Physical Characteristics

While specific physical data for tert-Butyl 4-carbamoylbenzylcarbamate is limited in the available literature, its physical characteristics can be reasonably inferred based on its structure and the properties of related compounds:

-

Physical State: Likely a crystalline solid at room temperature, characteristic of similar carbamate derivatives

-

Appearance: Presumably a white to off-white powder, typical of aromatic carbamates

-

Solubility: Likely moderately soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents; limited water solubility expected

Chemical Reactivity

The chemical behavior of tert-Butyl 4-carbamoylbenzylcarbamate is determined by its functional groups:

-

The tert-butyloxycarbonyl (Boc) protection group is acid-labile, making the compound susceptible to deprotection under acidic conditions

-

The primary amide group (carbamoyl functionality) can participate in various transformations, including dehydration to nitriles and hydrolysis to carboxylic acids

-

The benzylic position adjacent to the carbamate nitrogen represents a reactive site for potential functionalization

This combination of reactive sites makes the compound versatile in synthetic organic chemistry and pharmaceutical research contexts.

| Oxidation Method | Solvent | Temperature | Yield |

|---|---|---|---|

| Manganese(IV) oxide | Chloroform | 20°C (overnight) | 87% |

| Manganese(IV) oxide | Dichloromethane | 20°C (16h) | 80% |

| Pyridinium chlorochromate | Dichloromethane | 25°C (1h) | 70% |

These precedents suggest that optimized conditions for the synthesis of tert-Butyl 4-carbamoylbenzylcarbamate would likely involve careful selection of oxidants and reaction parameters .

Applications in Research and Development

tert-Butyl 4-carbamoylbenzylcarbamate has notable potential applications in various research domains, particularly in pharmaceutical development.

Pharmaceutical Research Applications

The compound represents a valuable building block in medicinal chemistry for several reasons:

-

The Boc-protected amine functionality allows for selective deprotection and further functionalization in multistep syntheses

-

The carbamoyl group can serve as a hydrogen bond donor and acceptor, potentially enhancing target binding interactions in drug candidates

-

The para-substituted benzene core provides a rigid scaffold that can be incorporated into larger molecular architectures

Specifically, carbamate derivatives like tert-Butyl 4-carbamoylbenzylcarbamate are explored for their potential in drug development, including compounds with anti-inflammatory and anticancer activities.

As a Chemical Intermediate

Beyond its direct applications, tert-Butyl 4-carbamoylbenzylcarbamate serves as a valuable intermediate in the synthesis of more complex molecules:

-

The carbamoyl group can be converted to various functional groups including amines, nitriles, and heterocycles

-

The Boc-protected amine can be deprotected to reveal a primary amine for conjugation chemistry

-

The aromatic core allows for further functionalization through electrophilic aromatic substitution or metal-catalyzed coupling reactions

This versatility makes the compound a potentially useful building block in the synthesis of bioactive compounds and functional materials.

Future Research Directions

The properties and potential applications of tert-Butyl 4-carbamoylbenzylcarbamate suggest several promising avenues for future investigation.

Medicinal Chemistry Applications

Further exploration of tert-Butyl 4-carbamoylbenzylcarbamate in drug discovery could focus on:

-

Development of structure-activity relationships for carbamate-containing compounds in specific therapeutic areas

-

Investigation of the compound as a building block for targeted drug delivery systems

-

Exploration of the compound's potential in the design of covalent inhibitors, utilizing the carbamoyl group as a reactive center

Synthetic Methodology Development

Opportunities for methodology advancement include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of selective functionalization strategies targeting specific positions in the molecule

-

Exploration of the compound's utility in diversity-oriented synthesis for the creation of compound libraries

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume